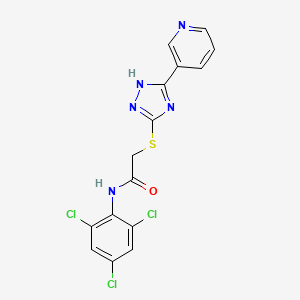

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Beschreibung

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen Struktur und ihrer potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung enthält einen Pyridinring, einen Triazolring und eine Trichlorphenylgruppe, was sie zu einem vielseitigen Molekül für Forschungs- und Industrieaufgaben macht.

Eigenschaften

Molekularformel |

C15H10Cl3N5OS |

|---|---|

Molekulargewicht |

414.7 g/mol |

IUPAC-Name |

2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |

InChI |

InChI=1S/C15H10Cl3N5OS/c16-9-4-10(17)13(11(18)5-9)20-12(24)7-25-15-21-14(22-23-15)8-2-1-3-19-6-8/h1-6H,7H2,(H,20,24)(H,21,22,23) |

InChI-Schlüssel |

QPRSQWMOTIJMEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Triazolrings und des Pyridinderivats. Die wichtigsten Schritte sind:

Bildung des Triazolrings: Dies kann durch eine Cyclisierungsreaktion mit Hydrazinderivaten und geeigneten Nitrilen unter sauren oder basischen Bedingungen erreicht werden.

Thioetherbildung: Der Triazolring wird dann mit einer Thiolverbindung umgesetzt, um die Thioetherbindung einzuführen.

Acetamidbildung: Der letzte Schritt beinhaltet die Reaktion des Thioetherzwischenprodukts mit 2,4,6-Trichlorphenylessigsäure oder ihren Derivaten unter Amidierungsbedingungen, z. B. unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie, um Abfall und Energieverbrauch zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thioethergruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Die Nitrogruppen, falls vorhanden, können mit Reduktionsmitteln wie Palladium auf Aktivkohle (Pd/C) und Wasserstoffgas zu Aminen reduziert werden.

Substitution: Die Trichlorphenylgruppe kann nucleophile aromatische Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Palladium auf Aktivkohle (Pd/C), Wasserstoffgas.

Substitution: Amine, Thiole, unter basischen oder sauren Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine.

Substitution: Substituierte Trichlorphenylderivate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antimicrobial Activity

- Compounds containing triazole rings are known for their antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. The specific compound may function as an inhibitor of key enzymes in microbial metabolism.

-

Anticancer Potential

- Triazole derivatives have been investigated for their anticancer properties. In silico studies suggest that this compound may interact with targets involved in cancer cell proliferation and survival pathways. Molecular docking studies can provide insights into binding affinities with various protein targets.

-

Anti-inflammatory Effects

- The compound's structure suggests potential anti-inflammatory activity. Research indicates that triazole derivatives can inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases.

-

Enzyme Inhibition

- The compound may act as an inhibitor for specific enzymes such as xanthine oxidase and carbonic anhydrase, which are crucial in various metabolic processes. This inhibition can lead to therapeutic effects in conditions like gout or respiratory disorders.

Agricultural Applications

-

Fungicides

- The antifungal properties of triazole compounds make them suitable for agricultural applications as fungicides. They can be effective against plant pathogens, thereby enhancing crop yield and quality.

-

Herbicides

- Some studies have indicated that triazole derivatives can possess herbicidal activity, targeting specific weed species while minimizing damage to crops.

Case Studies

- Synthesis and Biological Evaluation

- Molecular Docking Studies

- Field Trials for Agricultural Use

Wirkmechanismus

The mechanism of action of 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the thioether and trichlorophenyl groups can interact with hydrophobic pockets in proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamid: Fehlt die Trichlorphenylgruppe, wodurch es weniger hydrophob und möglicherweise weniger aktiv in bestimmten biologischen Assays ist.

N-(2,4,6-Trichlorphenyl)acetamid: Fehlen die Triazol- und Pyridinringe, wodurch seine Fähigkeit zur Bildung von Koordinationskomplexen und zur Interaktion mit Metallionen verringert wird.

Einzigartigkeit

2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamid ist einzigartig durch seine Kombination aus einem Triazolring, einem Pyridinring und einer Trichlorphenylgruppe. Diese einzigartige Struktur ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen und mit verschiedenen biologischen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung für Forschungs- und Industrieaufgaben macht.

Biologische Aktivität

The compound 2-((3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a notable member of the triazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

- IUPAC Name: this compound

- Molecular Formula: C16H12Cl3N5OS

- Molecular Weight: 409.7 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : Utilizing pyridine derivatives and hydrazine to create the triazole structure.

- Thioether Formation : Reacting the triazole derivative with thiols to introduce the thioether linkage.

- Acetamide Formation : The final step involves acylating the thioether to yield the acetamide group.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that compounds featuring the triazole moiety exhibit significant antimicrobial properties. For instance:

- A study demonstrated that similar triazole derivatives show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- In vitro studies on human cancer cell lines showed that triazole derivatives can induce apoptosis and inhibit cell proliferation. For example, related compounds have shown IC50 values in the low micromolar range against A549 lung adenocarcinoma cells .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of various enzymes linked to cancer progression and microbial resistance.

- Interaction with cellular signaling pathways that regulate apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.